molecular formula C13H12O4S B2421938 2,2-dimethyl-5-[(phenylsulfanyl)methylidene]-1,3-dioxane-4,6-dione CAS No. 153498-12-5

2,2-dimethyl-5-[(phenylsulfanyl)methylidene]-1,3-dioxane-4,6-dione

Cat. No.: B2421938
CAS No.: 153498-12-5
M. Wt: 264.3
InChI Key: BBVVJBWABOEYHL-UHFFFAOYSA-N
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Description

2,2-dimethyl-5-[(phenylsulfanyl)methylidene]-1,3-dioxane-4,6-dione is an organic compound with a complex structure that includes a dioxane ring and a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-5-[(phenylsulfanyl)methylidene]-1,3-dioxane-4,6-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a dioxane derivative with a phenylsulfanyl-containing reagent. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as p-toluenesulfonic acid, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-5-[(phenylsulfanyl)methylidene]-1,3-dioxane-4,6-dione can undergo various types of chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding a simpler dioxane derivative.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Various nucleophiles can be used, depending on the desired substitution product.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Simpler dioxane derivatives.

    Substitution: Compounds with different functional groups replacing the phenylsulfanyl group.

Scientific Research Applications

2,2-dimethyl-5-[(phenylsulfanyl)methylidene]-1,3-dioxane-4,6-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-5-[(phenylsulfanyl)methylidene]-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The dioxane ring structure may also play a role in stabilizing the compound and facilitating its interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-5-methylene-1,3-dioxane-4,6-dione: Lacks the phenylsulfanyl group, making it less reactive in certain chemical reactions.

    5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: Contains a boron atom, leading to different chemical properties and reactivity.

Uniqueness

2,2-dimethyl-5-[(phenylsulfanyl)methylidene]-1,3-dioxane-4,6-dione is unique due to the presence of both the dioxane ring and the phenylsulfanyl group

Properties

IUPAC Name

2,2-dimethyl-5-(phenylsulfanylmethylidene)-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4S/c1-13(2)16-11(14)10(12(15)17-13)8-18-9-6-4-3-5-7-9/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBVVJBWABOEYHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CSC2=CC=CC=C2)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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